Nitric acid, manganese salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

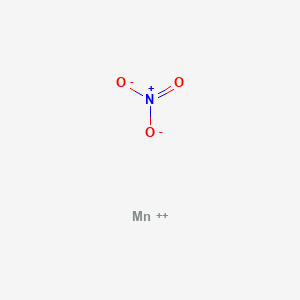

Nitric acid, manganese salt, commonly referred to as manganese nitrate, is an inorganic compound with the chemical formula ( \text{Mn(NO}_3\text{)}_2 ). It is a highly soluble salt that appears as a pale pink solid. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese nitrate can be synthesized through the reaction of manganese dioxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of manganese dioxide: [ \text{MnO}_2 + 2\text{HNO}_3 \rightarrow \text{Mn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, manganese nitrate is often produced by reacting metallic manganese with nitric acid. This method is preferred due to its efficiency and cost-effectiveness: [ 3\text{Mn} + 8\text{HNO}_3 \rightarrow 3\text{Mn(NO}_3\text{)}_2 + 2\text{NO} + 4\text{H}_2\text{O} ] The reaction is typically carried out at elevated temperatures to increase the reaction rate and ensure complete conversion of manganese to manganese nitrate .

Types of Reactions:

Oxidation: Manganese nitrate can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also be reduced to manganese dioxide or other lower oxidation states of manganese.

Substitution: Manganese nitrate can participate in substitution reactions, where the nitrate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.

Substitution: Reactions with sodium hydroxide or other bases can lead to the formation of manganese hydroxide.

Major Products Formed:

Oxidation: Manganese dioxide (( \text{MnO}_2 ))

Reduction: Manganese oxide (( \text{MnO} ))

Substitution: Manganese hydroxide (( \text{Mn(OH)}_2 ))

Scientific Research Applications

Manganese nitrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various manganese compounds and as a catalyst in organic reactions.

Medicine: It is explored for its potential use in cancer treatment and as an adjuvant in vaccines.

Mechanism of Action

The mechanism by which manganese nitrate exerts its effects varies depending on the application:

Catalysis: In catalytic reactions, manganese nitrate acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate.

Biomedical Applications: Manganese-based nanoparticles derived from manganese nitrate can enhance drug delivery by targeting specific cells and tissues.

Adjuvant in Vaccines: Manganese nitrate can enhance immune responses by activating pathways such as cGAS-STING and NLRP3, leading to increased antigen presentation and T-cell activation.

Comparison with Similar Compounds

- Manganese chloride (( \text{MnCl}_2 ))

- Manganese sulfate (( \text{MnSO}_4 ))

- Manganese acetate (( \text{Mn(C}_2\text{H}_3\text{O}_2\text{)}_2 ))

Properties

CAS No. |

13224-08-3 |

|---|---|

Molecular Formula |

HMnNO3 |

Molecular Weight |

117.951 g/mol |

IUPAC Name |

manganese;nitric acid |

InChI |

InChI=1S/Mn.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

BYOBIQOEWYNTMM-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[Mn+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Mn] |

Synonyms |

nitric acid, manganese salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.